Cas no 1951444-44-2 (Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate)

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Butyl 4-((3aR,7aS)-3a,7a-dimethyl-1H-isoindol-2(3H,3ah,4h,5h,6h,7h,7aH)-yl)-6,8-difluoroquinoline-2-carboxylate
- Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate
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- インチ: 1S/C24H30F2N2O2/c1-4-5-10-30-22(29)19-13-20(17-11-16(25)12-18(26)21(17)27-19)28-14-23(2)8-6-7-9-24(23,3)15-28/h11-13H,4-10,14-15H2,1-3H3/t23-,24+
- InChIKey: GTEGUYPNZWFGCP-PSWAGMNNSA-N
- ほほえんだ: FC1=CC(=CC2C1=NC(C(=O)OCCCC)=CC=2N1C[C@]2(C)CCCC[C@]2(C)C1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 614
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 42.4
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM513219-1g |
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate |
1951444-44-2 | 97% | 1g |
$888 | 2023-01-01 | |
Alichem | A189008750-1g |
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate |
1951444-44-2 | 97% | 1g |
$1007.94 | 2023-09-02 | |
Alichem | A189008750-250mg |
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate |
1951444-44-2 | 97% | 250mg |
$410.93 | 2023-09-02 |
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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6. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylateに関する追加情報
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate: A Comprehensive Overview
The compound with CAS No. 1951444-44-2, known as Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. The isoindole core of the molecule, combined with the quinoline moiety and fluorine substituents, contributes to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The 6,8-difluoroquinoline component of this compound is particularly interesting as fluorine substitution often enhances drug-like properties such as bioavailability and stability. The butyl ester group further modifies the physicochemical properties of the molecule, making it a promising candidate for further research.
The synthesis of this compound involves a multi-step process that showcases the advancements in modern organic synthesis techniques. Researchers have employed strategies such as Suzuki coupling and Friedel-Crafts alkylation to construct the isoindole and quinoline frameworks respectively. These methods not only demonstrate the versatility of organic synthesis but also pave the way for the creation of similar compounds with tailored functionalities.
From a biological standpoint, this compound has been investigated for its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Preliminary assays have shown that this compound exhibits moderate inhibitory activity against several kinases, suggesting its potential as a lead compound for drug development.
In addition to its pharmacological applications, this compound has also been studied for its electronic properties. The quinoline moiety is known to exhibit π-conjugation, which can be exploited in materials science for applications such as organic electronics and photovoltaics. Recent research has explored the use of similar compounds in dye-sensitized solar cells (DSSCs), where their electronic characteristics contribute to improved efficiency.
The stereochemistry of this compound plays a crucial role in its biological activity. The (3aR,7aS) configuration of the isoindole ring system ensures optimal interactions with target proteins, thereby enhancing its efficacy. Stereoisomerism is a critical factor in drug design, and this compound serves as an excellent example of how stereochemical considerations can influence molecular function.
Furthermore, computational studies have provided valuable insights into the molecular dynamics of this compound. Molecular docking simulations have revealed that the isoindole and quinoline moieties interact favorably with key residues in the active site of target enzymes. These findings underscore the importance of rational drug design in optimizing molecular interactions.
In conclusion, Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate represents a significant advancement in chemical research. Its unique structure, coupled with promising biological activity and versatile applications, positions it as a valuable tool in both medicinal chemistry and materials science. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents and functional materials.
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